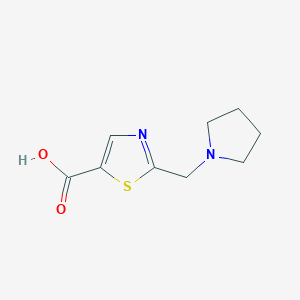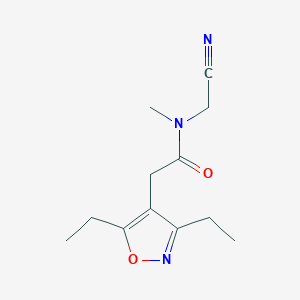![molecular formula C19H18F2N4O3 B2482231 2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775407-11-8](/img/structure/B2482231.png)
2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a chemically complex molecule, incorporating elements of pyridopyrimidine and oxadiazole, suggesting its potential relevance in fields such as medicinal chemistry and materials science. The pyridopyrimidine and oxadiazole moieties are known for their versatile chemical and physical properties, enabling the design of compounds with specific functionalities and applications.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cyclization, nitration, and oxidative cyclization processes. For instance, the synthesis of oxadiazolo[3,4-d]pyrimidine derivatives can be achieved through oxidative intramolecular cyclization of amino-pyrimidinediones, employing oxidants like iodosylbenzene diacetate in the presence of lithium hydride (Sako et al., 1998). This method indicates the potential pathways that might be relevant for synthesizing compounds with similar structures.
Molecular Structure Analysis
The analysis of molecular structures, especially for heterocyclic compounds, typically involves spectroscopic techniques and computational methods. Studies on related compounds utilize NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis to ascertain chemical structures (Ashraf et al., 2019). Additionally, computational methods like density functional theory (DFT) can be used to analyze electronic structures and predict reactivity sites.
Chemical Reactions and Properties
The chemical behavior of pyridopyrimidine and oxadiazole derivatives is influenced by their functional groups and structural configuration. For example, oxadiazolo[3,4-d]pyrimidine derivatives can exhibit nitric oxide (NO) releasing properties in the presence of thiols, indicating potential biological activities (Sako et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in drug design and material science. These properties can be determined experimentally through methods like differential scanning calorimetry (DSC) and X-ray crystallography.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the application of these compounds. The electrophilic and nucleophilic sites, determined by molecular electrostatic potential (MEP) analysis, guide their reactivity (Ashraf et al., 2019).
科学的研究の応用
Microwave-Assisted Synthesis of Heterocycles Incorporating Trifluoromethyl Moiety
The synthesis of fused heterocycles incorporating trifluoromethyl groups, like those in 2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione, is achieved using microwave-assisted methods. These methods facilitate efficient production of pyrimidine derivatives, critical in medicinal chemistry due to their biological relevance and applications in drug discovery (Shaaban, 2008).
Synthesis of 1,2,4-Triazole and Pyrimidine Derivatives
1,2,4-Triazole and pyrimidine derivatives, which are closely related to the compound , are synthesized via acylation and cyclocondensation processes. These compounds are significant in researching new chemical entities with potential pharmaceutical applications (Tolkunov et al., 2013).
Characterization and Urease Inhibition of Pyrido[1,2-a]pyrimidine Derivatives
The synthesized pyrido[1,2-a]pyrimidine derivatives, similar in structure to 2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione, are characterized for their potential as urease inhibitors. This research is crucial for developing new therapeutics in addressing diseases caused by urease-producing bacteria (Rauf et al., 2010).
Synthesis and Spectral Characterisation of Phthalazinone Derivatives
The synthesis and spectral characterization of phthalazinone derivatives, which share structural similarities with the compound , provide insights into the chemical properties and potential applications of these heterocyclic compounds in various scientific fields (Mahmoud et al., 2012).
Applications in NO-Generation and Antimicrobial Activity
Compounds structurally related to 2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione have been explored for their NO-generating properties and antimicrobial activities. Such applications are significant in medicinal chemistry for developing new therapeutic agents and understanding molecular mechanisms in disease pathology https://consensus.app/papers/synthesis-activity-vlasov/1d81e83896ef57779b81ee1bcd0b7b34/?utm_source=chatgpt" target="_blank">(Sako et al., 2000; Vlasov et al., 2015)
特性
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-2-15-22-17(23-28-15)16-14-5-3-4-8-24(14)19(27)25(18(16)26)10-11-6-7-12(20)13(21)9-11/h6-7,9H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAWHYODCJAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)
![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)


![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)
